beta-Ionol

Description

Properties

IUPAC Name |

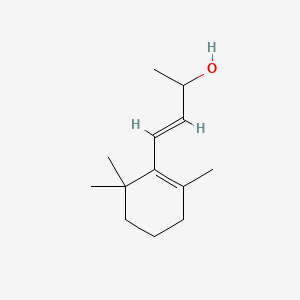

4-(2,6,6-trimethylcyclohexen-1-yl)but-3-en-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22O/c1-10-6-5-9-13(3,4)12(10)8-7-11(2)14/h7-8,11,14H,5-6,9H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNOPDZWOYFOHGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30865028 | |

| Record name | 3-Buten-2-ol, 4-(2,6,6-trimethyl-1-cyclohexen-1-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30865028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.31 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22029-76-1 | |

| Record name | β-Ionol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22029-76-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Buten-2-ol, 4-(2,6,6-trimethyl-1-cyclohexen-1-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30865028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of Beta-Ionol

For Researchers, Scientists, and Drug Development Professionals

Beta-ionol (B1630872) is a naturally occurring sesquiterpenoid alcohol, a class of organic compounds with a diverse range of applications.[1] It is a derivative of beta-ionone (B89335) and is found in various plants, including Plumeria rubra, Pyracantha coccinea, and Nicotiana tabacum.[2] This technical guide provides an in-depth overview of the physicochemical properties, experimental characterization protocols, and known biological activities of this compound, tailored for professionals in research and drug development.

Core Physicochemical Properties

This compound is typically a colorless, clear liquid with a characteristic sweet, floral, and balsamic odor.[3][4] Its physical and chemical properties are summarized in the tables below.

Table 1: General Physicochemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₁₃H₂₂O | [2][5][6] |

| Molecular Weight | 194.31 g/mol | [2][5][6] |

| Appearance | Colorless clear liquid | [2][3][7] |

| Odor | Sweet, floral-balsamic, warm | [3][4] |

| Boiling Point | 107 °C @ 3.00 mmHg | [2][3][4][7][8] |

| 130.5 °C @ 14.5 Torr | [9] | |

| Density / Specific Gravity | 0.923 - 0.930 g/mL @ 25 °C | [3] |

| 0.928 g/mL @ 20 °C | [4][8] | |

| 0.9251 g/cm³ @ 19 °C | [6][9] | |

| Refractive Index | 1.496 - 1.502 @ 20 °C | [3][7] |

| n20/D 1.501 | [9] | |

| Flash Point | 93 °C (199.4 °F) - closed cup | |

| 93.33 °C (200 °F) TCC | [3] | |

| Vapor Pressure | 0.000431 mmHg @ 25 °C (estimated) | [3][9] |

Table 2: Solubility and Partition Coefficient of this compound

| Property | Value | References |

| Solubility in Water | 16.29 mg/L @ 25 °C (estimated) | [3] |

| Solubility in Organic Solvents | Soluble in alcohol | [3][5][10] |

| logP (o/w) | 2.9 (estimated) | [2][9] |

| 4.059 (estimated) | [3] | |

| 4.33 | [7] |

Experimental Protocols for Characterization

The purity and structure of this compound are typically confirmed using standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[5]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a cornerstone technique for the analysis of volatile compounds like this compound. It separates the components of a mixture and provides mass spectra for identification.

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane).

-

Injection: A small volume (typically 1 µL) of the sample is injected into the GC inlet, where it is vaporized.

-

Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The separation is based on the differential partitioning of analytes between the mobile phase (carrier gas) and the stationary phase coated on the column wall.

-

Ionization: As compounds elute from the column, they enter the mass spectrometer's ion source (commonly Electron Ionization - EI), where they are fragmented into characteristic ions.

-

Mass Analysis: The fragment ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

Detection: The detector records the abundance of each ion, generating a mass spectrum. The resulting spectrum can be compared to spectral libraries for compound identification.[11][12][13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of a compound by observing the magnetic properties of atomic nuclei. Both ¹H and ¹³C NMR are used for complete structural elucidation. While specific spectral data for this compound is not abundant in the provided results, data for the related compound beta-ionone is available and the methodology is transferable.[14][15][16]

Methodology:

-

Sample Preparation: A few milligrams of the purified this compound sample are dissolved in a deuterated solvent (e.g., CDCl₃). A reference standard like tetramethylsilane (B1202638) (TMS) is often added.

-

Data Acquisition: The sample tube is placed in the strong magnetic field of the NMR spectrometer. A radiofrequency pulse is applied, and the resulting signal (Free Induction Decay or FID) is recorded.

-

Data Processing: The FID is converted into a spectrum using a Fourier transform.

-

Spectral Analysis: The chemical shifts, integration (for ¹H NMR), and coupling patterns in the spectrum are analyzed to determine the connectivity and chemical environment of each atom in the molecule.

Spectral Data Summary

The mass spectrum of this compound provides a unique fragmentation pattern that serves as a chemical fingerprint.

Table 3: Key Mass Spectrometry Data for this compound

| Feature | Value | References |

| Molecular Ion (M+) | m/z 194 (Calculated) | [2] |

| Major Fragment Ions (m/z) | 161, 121, 105 | [2] |

Biological Activity and Signaling Pathways

Recent research has highlighted the potential of this compound in various therapeutic areas, attributing to its anticancer, anti-inflammatory, and antimicrobial properties.[5]

-

Anticancer Properties: this compound has been shown to inhibit the proliferation of cancer cell lines, such as melanoma and breast cancer, by inducing G0/G1 cell cycle arrest and apoptosis.[5] These effects are linked to the modulation of key signaling pathways, including NF-κB and MAPK, which are critical in tumor progression.[5][17]

-

Anti-inflammatory Effects: The compound can reduce the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and tumor necrosis factor-alpha (TNF-α).[5] This anti-inflammatory action is also mediated through the inhibition of the NF-κB signaling pathway.[5]

-

Antimicrobial Activity: this compound demonstrates efficacy against various bacteria and fungi, suggesting its potential as a natural preservative.[5] The mechanism is thought to involve the disruption of microbial cell membranes.[5]

This guide provides a foundational understanding of this compound's physicochemical characteristics and biological relevance. The compiled data and outlined protocols offer a valuable resource for scientists engaged in natural product chemistry, pharmacology, and the development of new therapeutic agents.

References

- 1. Showing Compound this compound (FDB015768) - FooDB [foodb.ca]

- 2. This compound, (E)- | C13H22O | CID 5373729 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, 22029-76-1 [thegoodscentscompany.com]

- 4. This compound | 22029-76-1 [chemicalbook.com]

- 5. This compound | 22029-76-1 | Benchchem [benchchem.com]

- 6. This compound | 22029-76-1 | FI177964 | Biosynth [biosynth.com]

- 7. parchem.com [parchem.com]

- 8. chemsynthesis.com [chemsynthesis.com]

- 9. echemi.com [echemi.com]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. researchgate.net [researchgate.net]

- 12. The Mass Spectra Analysis for α-Ionone and β-Ionone | Walwil | International Journal of Chemistry | CCSE [ccsenet.org]

- 13. repository.aaup.edu [repository.aaup.edu]

- 14. bmse001269 Beta-Ionone at BMRB [bmrb.io]

- 15. spectrabase.com [spectrabase.com]

- 16. hmdb.ca [hmdb.ca]

- 17. Synthesis and biological activity of beta-ionone-derived alcohols for cancer chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]

Beta-Ionol in the Plant Kingdom: A Technical Guide to Natural Sources and Occurrence

Abstract: Beta-ionol (B1630872), a C13-norisoprenoid, is a volatile organic compound derived from the degradation of carotenoids, particularly β-carotene. It is a significant contributor to the characteristic aroma and flavor profiles of numerous flowers, fruits, and vegetables.[1][2] Beyond its sensory properties, this compound plays crucial roles in plant physiology, acting as a signaling molecule in ecological interactions such as attracting pollinators and defending against herbivores.[1][2] This technical guide provides a comprehensive overview of the biosynthesis, natural occurrence, and physiological functions of this compound in plants. It also details standard experimental protocols for the extraction and analysis of this compound from plant matrices, aimed at researchers, scientists, and professionals in the fields of plant science, natural products, and drug development.

Introduction

This compound is a sesquiterpenoid that belongs to the family of apocarotenoids, which are oxidative cleavage products of carotenoids.[3] It is widely distributed throughout the plant kingdom and is recognized for its distinct floral, sweet, and woody aroma. This compound and its related ketone, β-ionone, are responsible for the characteristic scents of flowers like roses and violets and are key flavor components in fruits and vegetables such as raspberries, plums, tomatoes, and carrots.[1] The biosynthesis of this compound is intricately linked to the carotenoid degradation pathway, a process that can be both enzymatic and non-enzymatic. In plants, this compound serves diverse ecological functions, from mediating plant-insect interactions to acting as a defense compound.[1] Understanding the natural sources and biological roles of this compound is of significant interest for the food, fragrance, and pharmaceutical industries.[1][4][5]

Biosynthesis of this compound

The primary pathway for this compound formation in plants is through the oxidative cleavage of β-carotene. This process can be catalyzed by specific enzymes or occur non-enzymatically under certain environmental conditions.

Enzymatic Pathway

The biosynthesis of this compound is predominantly catalyzed by a class of non-heme iron-dependent enzymes known as Carotenoid Cleavage Dioxygenases (CCDs).[1] Specifically, CCD1 and CCD4 are primarily responsible for cleaving the C9-C10 and C9'-C10' double bonds of β-carotene.[1][6] This cleavage reaction yields one molecule of β-ionone and other products. Beta-ionone can then be subsequently reduced to this compound. The expression and activity of CCD enzymes are often regulated by developmental cues and environmental stresses, influencing the production of this compound in different tissues and at different times.[7][8]

Non-Enzymatic Pathway

This compound can also be formed through non-enzymatic degradation of carotenoids.[8] This process is typically triggered by factors such as heat, light (photo-oxidation), and the presence of reactive oxygen species (ROS).[8][9][10] For instance, thermal processing or sun-drying of plant material can lead to the degradation of β-carotene and the subsequent formation of β-ionone and this compound, significantly impacting the aroma profile of products like tea and dried fruits.[8] The presence of oxygen has been shown to dramatically influence the formation of β-ionone from carotenoid degradation under hot conditions.[9]

Natural Occurrence and Sources

This compound has been identified in a wide array of plant species, distributed across various tissues including flowers, fruits, leaves, and roots. Its concentration can vary significantly depending on the species, cultivar, developmental stage, and environmental conditions.

| Plant Species | Plant Part | Reported Concentration / Relative Abundance | Reference |

| Osmanthus fragrans (Sweet Osmanthus) | Flowers | Major aromatic component | |

| Rosa spp. (Rose) | Flowers | ~2% of essential oil in Musk Rose | [1] |

| Nicotiana tabacum (Tobacco) | Leaves | Important aroma component | [8] |

| Camellia sinensis (Tea) | Leaves | Key flavor compound in green and black tea | [7] |

| Lycopersicon esculentum (Tomato) | Fruit | Contributes to flavor profile | [1][11] |

| Rubus idaeus (Raspberry) | Fruit | Major volatile organic compound | [1] |

| Prunus domestica (Plum) | Fruit | Characteristic odor-active compound | [1] |

| Daucus carota (Carrot) | Roots | Present in orange and purple carrot varieties | [1] |

| Plumeria rubra (Frangipani) | Flowers | Reported presence | |

| Pyracantha coccinea (Firethorn) | - | Reported presence | [3] |

| Medicago marina | Aerial Parts | 6% in flowering stage, 14% in vegetative stage | [1] |

Physiological Roles in Plants

This compound is not merely a metabolic byproduct; it is a functional volatile that mediates critical interactions between the plant and its environment.

-

Pollinator Attraction: The floral scent, often rich in this compound and its derivatives, serves as a chemical cue to attract pollinators like bees and other insects, thereby facilitating plant reproduction.[1]

-

Herbivore Defense: this compound can act as a repellent or feeding deterrent against various herbivores. For example, it has been shown to deter feeding by the red-legged earth mite in Trifolium species and flea beetles in canola.[1]

-

Stress Response: The production of apocarotenoids, including this compound, can be induced by various stresses.[1] Exogenous application of related compounds has been shown to enhance resistance against pathogens and improve antioxidant capacity in postharvest vegetables, suggesting a role in the plant's defense and stress signaling network.[4][5]

Experimental Protocols for Analysis

The analysis of this compound from plant matrices typically involves an extraction step to isolate the volatile compounds, followed by separation, identification, and quantification using chromatographic techniques.

Extraction of this compound

Headspace Solid-Phase Microextraction (HS-SPME) is a widely used solvent-free technique for the extraction of volatile and semi-volatile compounds from various matrices, including plant tissues.[1]

Protocol: HS-SPME

-

Sample Preparation: Weigh a precise amount (e.g., 1-5 g) of fresh, homogenized plant material (leaves, petals, fruit pulp) into a 20 mL headspace vial. If desired, an internal standard can be added for quantification purposes.

-

Vial Sealing: Immediately seal the vial with a PTFE/silicone septum cap to prevent the loss of volatiles.

-

Incubation/Equilibration: Place the vial in a heating block or water bath set to a specific temperature (e.g., 40-60°C). Allow the sample to equilibrate for a set time (e.g., 15-30 minutes) to allow volatiles to partition into the headspace.

-

Extraction: Introduce the SPME fiber (e.g., coated with DVB/CAR/PDMS) into the headspace of the vial, ensuring the needle pierces the septum but the fiber does not touch the sample matrix. Expose the fiber for a defined period (e.g., 20-40 minutes) to adsorb the analytes.

-

Desorption: After extraction, retract the fiber into the needle, remove it from the vial, and immediately insert it into the heated injection port of a Gas Chromatograph (GC) for thermal desorption of the analytes onto the analytical column.

Identification and Quantification

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the gold standard for separating, identifying, and quantifying volatile compounds like this compound.[1]

Protocol: GC-MS Analysis

-

GC Separation:

-

Injector: Use a split/splitless injector heated to a temperature suitable for desorption (e.g., 250°C). The SPME desorption is typically done in splitless mode for a short period (e.g., 1-2 minutes) to maximize transfer to the column.

-

Carrier Gas: Use high-purity helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

-

Column: Employ a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms; 30 m x 0.25 mm x 0.25 µm).

-

Oven Program: A typical temperature program starts at a low temperature (e.g., 40°C), holds for a few minutes, then ramps up at a controlled rate (e.g., 5-10°C/min) to a final temperature (e.g., 250-280°C) to elute all compounds.

-

-

MS Detection:

-

Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is common.

-

Scan Range: Scan a mass-to-charge (m/z) range of approximately 40-400 amu.

-

-

Identification: Identify this compound by comparing its retention time and mass spectrum with those of an authentic chemical standard. Confirmation is achieved by matching the acquired mass spectrum with reference spectra from established libraries (e.g., NIST, Wiley).

-

Quantification: Quantify the amount of this compound by creating a calibration curve using an authentic standard. The peak area of this compound in the sample is compared to the calibration curve. For semi-quantification, the peak area can be normalized to the area of an internal standard.

Conclusion

This compound is a naturally occurring apocarotenoid with a significant presence and function in the plant kingdom. Synthesized from the degradation of β-carotene, it is a key component of the aroma and flavor of many important plant species. Its physiological roles in mediating ecological interactions highlight its importance for plant survival and reproduction. The established protocols for its extraction and analysis enable further research into its distribution, biosynthesis, and potential applications. A deeper understanding of this compound provides valuable insights for crop improvement, natural product chemistry, and the development of novel flavors, fragrances, and pharmaceuticals.

References

- 1. β-Ionone: Its Occurrence and Biological Function and Metabolic Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound, (E)- | C13H22O | CID 5373729 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. β-Ionone Treatment Enhances the Antioxidant Capacity in Postharvest Broccoli (Brassica oleracea L. var. Italica) by Maintaining the Levels of Bioactive Substances - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Metabolism of Carotenoids and β-Ionone Are Mediated by Carotenogenic Genes and PpCCD4 Under Ultraviolet B Irradiation and During Fruit Ripening [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. ajchem-a.com [ajchem-a.com]

- 10. Beta-carotene degradation products - formation, toxicity and prevention of toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

A Technical Guide to the Biosynthesis of β-Ionol from Carotenoids

Executive Summary

Apocarotenoids are a diverse class of plant secondary metabolites derived from the oxidative cleavage of carotenoids. Among them, the C13-norisoprenoid β-ionol and its precursor, β-ionone, are of significant commercial interest due to their potent floral and woody aromas, which are highly valued in the fragrance, flavor, and cosmetic industries.[1] Furthermore, β-ionone serves as a key intermediate in the chemical synthesis of vitamins A, E, and K.[2] This technical guide provides an in-depth overview of the biosynthetic pathway leading from β-carotene to β-ionol, focusing on the core enzymatic steps. It includes quantitative data on enzyme kinetics and biotechnological production, detailed experimental protocols for pathway analysis, and visualizations of the core biochemical and experimental workflows.

The Core Biosynthetic Pathway

The formation of β-ionol from carotenoids is a two-step enzymatic process. The primary and rate-limiting step is the oxidative cleavage of a C40 carotenoid precursor to form the C13 ketone, β-ionone. This is followed by the reduction of the ketone to the corresponding alcohol, β-ionol.

Step 1: Oxidative Cleavage of β-Carotene by Carotenoid Cleavage Dioxygenase 1 (CCD1)

The principal substrate for β-ionone synthesis in plants is β-carotene .[1] The key transformation is catalyzed by Carotenoid Cleavage Dioxygenase 1 (CCD1) , a non-heme iron-dependent enzyme.[3] Unlike many other enzymes in the carotenoid pathway that are located in plastids, CCD1 is found in the cytosol.[4]

The reaction involves the symmetric cleavage of the C40 β-carotene molecule at the 9,10 and 9',10' double bonds.[5] This oxidative cleavage requires molecular oxygen (O₂) and ferrous iron (Fe²⁺) as a cofactor.[3] The reaction yields two molecules of the C13 apocarotenoid β-ionone and one molecule of a C14 dialdehyde (B1249045) byproduct.

Step 2: Reduction of β-Ionone to β-Ionol

The second step in the pathway is the conversion of the ketone group of β-ionone to a secondary alcohol, yielding β-ionol. This reduction is catalyzed by members of the alcohol dehydrogenase (ADH) or carbonyl reductase superfamilies.[6][7][8] These enzymes typically utilize NAD(P)H as a cofactor to facilitate the reduction. This enzymatic step is a common detoxification reaction in many organisms.[8]

Quantitative Data

The efficiency of β-ionone production is dependent on the kinetic properties of the CCD1 enzyme and the overall productivity of the biological system used.

Enzyme Kinetics

Kinetic parameters for CCD1 have been determined for enzymes from various plant species, typically using the more soluble synthetic substrate β-apo-8'-carotenal for in vitro assays.

| Table 1: Kinetic Parameters of Plant CCD1 Enzymes (Substrate: β-apo-8'-carotenal) | |||

| Enzyme Source | K_m_ (mM) | V_max_ (U/mg) | Reference |

| Morus notabilis (MnCCD1) | 0.83 | 72.5 | [2] |

| Helianthus annuus (HaCCD1) | 0.32 | 10.14 | [9] |

| Olea europaea (OeCCD1) | 0.82 | 2.30 | [10] |

| Petunia hybrida (PhCCD1) | Optimal pH 6.8, Temp 45°C | - | [11] |

Note: 1 Unit (U) is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under specified conditions.

Biotechnological Production Titers

Metabolic engineering has enabled the heterologous production of β-ionone in various microbial hosts, with reported titers varying significantly based on the host and optimization strategies.

| Table 2: Reported Titers of β-Ionone in Engineered Microbial Systems | ||

| Microbial Host | Highest Reported Titer | Reference |

| Yarrowia lipolytica | 4.0 g/L | [3] |

| Escherichia coli | 0.5 g/L | [3] |

| Saccharomyces cerevisiae | 180 mg/L (in organic phase) | [12] |

| Saccharomyces cerevisiae | 1.0 mg/g Dry Cell Weight (DCW) | [1] |

Experimental Protocols

The elucidation of the β-ionol biosynthesis pathway relies on a combination of genetic engineering, protein biochemistry, and analytical chemistry.

Protocol 1: In Vitro CCD1 Enzyme Activity Assay

This protocol describes a generalized method for measuring the activity of a purified CCD1 enzyme.

1. Reagent Preparation:

-

Assay Buffer: 100 mM Sodium Phosphate buffer, pH ~7.2-8.4.[2]

-

Cofactor Solution: 10 mM Ferrous sulfate (B86663) (FeSO₄) prepared fresh in degassed water to prevent oxidation.

-

Substrate Stock: 10 mM β-carotene or β-apo-8'-carotenal dissolved in a suitable organic solvent (e.g., ethanol (B145695) or acetone (B3395972) with a detergent like Triton X-100 to aid solubility).[9] Store at -20°C in the dark.

-

Enzyme Solution: Purified CCD1 enzyme diluted to a working concentration (e.g., 0.1-1.0 mg/mL) in Assay Buffer. Keep on ice.

-

Quenching & Extraction Solvent: Ethyl acetate (B1210297) or a hexane/diethyl ether mixture.

2. Reaction Procedure:

-

In a glass vial, prepare a 1 mL reaction mixture containing Assay Buffer, FeSO₄ (final concentration ~0.1 mM), and any solubilizing agents.

-

Add a defined amount of purified CCD1 enzyme (e.g., 100 µg). Prepare a "no-enzyme" control reaction in parallel.

-

Pre-incubate the mixture at the optimal temperature (typically 30-37°C) for 5 minutes.

-

Initiate the reaction by adding the carotenoid substrate stock to a final concentration (e.g., 40 µM).

-

Incubate the reaction for a defined period (e.g., 30-60 minutes) with gentle shaking, protected from light.

-

Stop the reaction by adding an equal volume of quenching/extraction solvent (e.g., 1 mL of ethyl acetate), and vortex vigorously.

-

Centrifuge to separate the phases and collect the organic (upper) phase for analysis.

Protocol 2: Quantification of β-Ionone by GC-MS

This protocol outlines the analysis of β-ionone from a biological sample or an in vitro assay.

1. Sample Preparation (Extraction):

-

Liquid Samples (e.g., culture medium): Add an organic solvent (e.g., dodecane, hexane) to the sample, vortex thoroughly, and centrifuge to separate phases.[3] The organic phase contains the β-ionone.

-

Solid Samples (e.g., cell pellets): Perform cell lysis (e.g., using DMSO/acetone) to release intracellular products before solvent extraction.[3]

-

Solid-Phase Extraction (SPE): For complex matrices, an SPE step using a phenyl adsorbent can be used to clean up and concentrate the sample before analysis.

2. GC-MS Analysis:

-

Gas Chromatograph (GC):

-

Column: Use a polar capillary column suitable for volatile compounds, such as a DB-FFAP or DB-5ms.[3]

-

Injector: Operate in splitless mode at ~250°C.

-

Oven Program: A typical temperature gradient might start at 40-50°C, hold for 2-5 minutes, then ramp at 5-10°C/min to ~240°C.

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometer (MS):

-

Ionization: Electron Impact (EI) at 70 eV.

-

Acquisition Mode: Scan mode for identification (e.g., m/z 40-300) and/or Selected Ion Monitoring (SIM) mode for sensitive quantification, using characteristic ions for β-ionone (e.g., m/z 177, 192).

-

3. Quantification:

-

Quantification is achieved by comparing the peak area of β-ionone in the sample to a standard curve generated from authentic β-ionone standards of known concentrations.

Visualizations of Workflows

A systematic workflow is essential for characterizing the enzymes involved in β-ionol biosynthesis.

Conclusion

The biosynthesis of β-ionol is a direct enzymatic pathway originating from the abundant plant pigment, β-carotene. The process is primarily governed by the activity of CCD1, which produces the immediate precursor β-ionone, followed by a subsequent reduction step. While the core pathway is well-understood, significant research is focused on discovering and characterizing novel CCD1 enzymes with superior catalytic efficiency and substrate specificity. The successful expression of this pathway in microbial hosts has paved the way for the sustainable, biotechnological production of these high-value natural compounds, offering a promising alternative to chemical synthesis or extraction from limited natural sources.[1][3] Further optimization through metabolic engineering and synthetic biology holds the potential to make this bio-based production commercially viable on an industrial scale.

References

- 1. β-Ionone: Its Occurrence and Biological Function and Metabolic Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Showing Compound beta-Ionone (FDB015469) - FooDB [foodb.ca]

- 3. Enzymatic production and in situ separation of natural β-ionone from β-carotene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jps.usm.my [jps.usm.my]

- 5. Enzyme-catalyzed regio- and enantioselective ketone reductions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. researchgate.net [researchgate.net]

- 8. digitalcommons.georgiasouthern.edu [digitalcommons.georgiasouthern.edu]

- 9. Structural and biochemical characterization of Arabidopsis alcohol dehydrogenases reveals distinct functional properties but similar redox sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Engineering Saccharomyces cerevisiae for the Overproduction of β-Ionone and Its Precursor β-Carotene - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Engineering Saccharomyces cerevisiae for the Overproduction of β-Ionone and Its Precursor β-Carotene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Vitamin A - Wikipedia [en.wikipedia.org]

The Pivotal Role of Carotenoid Cleavage Dioxygenases in the Formation of β-Ionol: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Carotenoid cleavage dioxygenases (CCDs) are a crucial family of non-heme iron-dependent enzymes that play a significant role in the biosynthesis of apocarotenoids. These molecules, derived from the oxidative cleavage of carotenoids, are vital for various physiological processes in plants, including acting as signaling molecules, growth regulators, and aroma compounds.[1] This technical guide provides an in-depth exploration of the role of CCDs in the formation of β-ionol, a volatile C13-norisoprenoid apocarotenoid. The primary focus is on the enzymatic cleavage of β-carotene to β-ionone by CCDs and the subsequent, though less characterized, reduction to β-ionol.

Carotenoid Cleavage Dioxygenases: Key Players in Apocarotenoid Biosynthesis

The CCD family is diverse, with different members exhibiting distinct substrate specificities and cleavage positions. In the context of β-ionone and subsequently β-ionol formation, CCD1 and CCD4 are of primary importance.[1]

-

Carotenoid Cleavage Dioxygenase 1 (CCD1): This cytosolic enzyme is known for its broad substrate specificity, cleaving various carotenoids and apocarotenoids at the 9,10 and 9',10' positions.[2][3] The symmetrical cleavage of β-carotene by CCD1 yields two molecules of β-ionone and a C14 dialdehyde.[4]

-

Carotenoid Cleavage Dioxygenase 4 (CCD4): Localized in the plastids, CCD4 also catalyzes the cleavage of β-carotene at the 9,10 (9',10') double bond to produce β-ionone.[5] Downregulation of CCD4 expression has been shown to increase carotenoid content in various plant tissues.[6]

While both CCD1 and CCD4 contribute to β-ionone production, their subcellular localization and potential differences in substrate affinity and expression patterns suggest distinct roles in regulating the flux of carotenoid degradation.

The Biosynthetic Pathway from β-Carotene to β-Ionol

The formation of β-ionol from β-carotene is a two-step process initiated by the action of carotenoid cleavage dioxygenases.

The first and well-established step is the oxidative cleavage of β-carotene by CCD1 or CCD4 to yield β-ionone.[1] The subsequent reduction of the ketone group of β-ionone to a hydroxyl group to form β-ionol is catalyzed by alcohol dehydrogenases (ADHs), although this step is less extensively documented in plants for this specific substrate.[7] Plant ADHs are known to catalyze the reversible conversion of aldehydes and ketones to alcohols.[7]

Quantitative Data on Enzyme Activity

Quantifying the efficiency of CCDs is crucial for understanding their contribution to apocarotenoid biosynthesis. The following table summarizes available kinetic data for a plant CCD1 enzyme. It is important to note that this data was obtained using the substrate β-apo-8'-carotenal, as the hydrophobicity of β-carotene poses challenges for in vitro assays.

| Enzyme Source | Substrate | Km (mM) | Vmax (U/mg) | Optimal pH | Optimal Temperature (°C) | Reference |

| Morus notabilis CCD1 | β-apo-8'-carotenal | 0.83 | 72.5 | 8.4 | 35 | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of carotenoid cleavage dioxygenases and β-ionol formation.

Heterologous Expression and Purification of CCDs

The production of recombinant CCD enzymes is essential for their in vitro characterization. Escherichia coli is a commonly used host for this purpose.

Workflow for Heterologous Expression and Purification:

Detailed Protocol:

-

Gene Cloning:

-

Isolate total RNA from the plant tissue of interest.

-

Synthesize first-strand cDNA using a reverse transcriptase.

-

Amplify the full-length coding sequence of the target CCD gene using gene-specific primers.

-

Clone the PCR product into an appropriate expression vector, such as a pGEX vector for GST-fusion protein expression.

-

Transform the ligation product into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

-

Protein Expression:

-

Inoculate a single colony of transformed E. coli into LB medium containing the appropriate antibiotic and grow overnight at 37°C.

-

Inoculate a larger volume of LB medium with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow the culture at a lower temperature (e.g., 16-28°C) for several hours to overnight.[8]

-

Harvest the cells by centrifugation.

-

-

Protein Purification:

-

Resuspend the cell pellet in a lysis buffer (e.g., PBS with protease inhibitors).

-

Lyse the cells by sonication on ice.

-

Centrifuge the lysate to pellet cell debris.

-

Purify the recombinant protein from the supernatant using affinity chromatography corresponding to the fusion tag (e.g., Glutathione-Sepharose for GST-tagged proteins).

-

Elute the purified protein and verify its purity and size by SDS-PAGE.

-

In Vitro CCD Enzyme Assay

This assay is used to determine the activity of the purified CCD enzyme.

Reaction Components:

-

Assay Buffer: 100 mM Sodium Phosphate buffer, pH 7.2-8.4.[8]

-

Cofactor: Freshly prepared 10 mM FeSO4 solution.

-

Substrate: 10 mM β-carotene or β-apo-8'-carotenal stock solution in an appropriate solvent (e.g., ethanol (B145695) or acetone).

-

Enzyme: Purified CCD enzyme.

Protocol:

-

Prepare the reaction mixture containing the assay buffer and FeSO4 (final concentration ~100 µM).

-

Add the purified CCD enzyme to the reaction mixture.

-

Initiate the reaction by adding the carotenoid substrate. Due to the hydrophobicity of carotenoids, it is often necessary to use a detergent (e.g., Tween 40) or a biphasic system to ensure substrate availability.[5]

-

Incubate the reaction at the optimal temperature (e.g., 35°C) for a defined period.[8]

-

Stop the reaction by adding an organic solvent (e.g., ethyl acetate (B1210297) or a mixture of hexane (B92381) and diethyl ether).

-

Extract the products by vortexing and centrifugation.

-

Analyze the organic phase containing the apocarotenoid products by GC-MS.

GC-MS Analysis of β-Ionol

Gas chromatography-mass spectrometry is the standard method for the identification and quantification of volatile compounds like β-ionol. Due to the presence of a hydroxyl group, derivatization is often required to improve its volatility and chromatographic behavior.

Workflow for GC-MS Analysis of β-Ionol:

Protocol for Trimethylsilyl (TMS) Derivatization: [9]

-

Transfer the dried extract containing β-ionol to a GC vial.

-

Add an aprotic solvent (e.g., dichloromethane (B109758) or hexane).

-

Add the silylating reagent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS).[7]

-

Add a catalyst such as anhydrous pyridine (B92270) to speed up the reaction with sterically hindered hydroxyl groups.[9]

-

Cap the vial tightly and heat at 60-80°C for 30-60 minutes.[7]

-

Cool the sample to room temperature before injection into the GC-MS.

GC-MS Conditions (General):

-

Column: A non-polar or medium-polarity column (e.g., DB-5ms or HP-5ms).

-

Injector Temperature: 250-280°C.

-

Oven Program: Start at a low temperature (e.g., 50-70°C), hold for a few minutes, then ramp up to a final temperature of 280-300°C.

-

Carrier Gas: Helium or Hydrogen.

-

MS Detector: Operate in full scan mode for identification and selected ion monitoring (SIM) mode for quantification.

Signaling Pathways and Biological Roles

While β-ionone is primarily known for its contribution to floral scents and fruit flavors, recent evidence suggests a role for this apocarotenoid as a signaling molecule in plant defense.[10] Exogenous application of β-ionone has been shown to induce the expression of defense-related genes and enhance resistance to pathogens.[10] This signaling activity is thought to be mediated through interactions with plant hormone pathways, such as those involving abscisic acid, jasmonic acid, and salicylic (B10762653) acid.[10]

The biological role of β-ionol is less clear. While it is a known aroma compound, its direct involvement in plant signaling pathways has not been extensively studied. Further research is needed to elucidate the specific physiological functions of β-ionol in plants.

Conclusion

Carotenoid cleavage dioxygenases, particularly CCD1 and CCD4, are central to the biosynthesis of β-ionone from β-carotene. The subsequent reduction to β-ionol, likely mediated by alcohol dehydrogenases, completes the pathway to this volatile apocarotenoid. This technical guide has provided a comprehensive overview of the enzymes involved, quantitative data on their activity, detailed experimental protocols for their study, and insights into the emerging role of these molecules in plant signaling. Further investigation into the enzymatic conversion of β-ionone to β-ionol and the specific biological functions of β-ionol will provide a more complete understanding of this important biosynthetic pathway.

References

- 1. pure.mpg.de [pure.mpg.de]

- 2. Structural and Mechanistic Aspects of Carotenoid Cleavage Dioxygenases (CCDs) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CCD1 carotenoid cleavage dioxygenase 1 [Arabidopsis thaliana (thale cress)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 4. Enzymatic production and in situ separation of natural β-ionone from β-carotene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CAROTENOID CLEAVAGE DIOXYGENASE4 Is a Negative Regulator of β-Carotene Content in Arabidopsis Seeds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Carotenoid cleavage dioxygenase4 is a negative regulator of β-carotene content in Arabidopsis seeds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Alcohol dehydrogenase - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Characterization key genes of Arabidopsis seedlings in response to β-caryophyllene, eugenol using combined transcriptome and WGCN analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Spectroscopic Profile of beta-Ionol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for beta-Ionol ((E)-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-3-buten-2-ol), a sesquiterpenoid of interest in various research fields. The following sections detail its mass spectrometry (MS), nuclear magnetic resonance (NMR), and infrared (IR) spectroscopic characteristics, along with the experimental protocols for data acquisition.

Mass Spectrometry (MS)

The mass spectrum of this compound provides valuable information about its molecular weight and fragmentation pattern, aiding in its identification and structural elucidation.

Data Presentation:

| Fragment (m/z) | Relative Intensity | Proposed Fragment |

| 194 | Low | Molecular Ion [M]+ |

| 179 | Moderate | [M - CH₃]+ |

| 161 | High | [M - H₂O - CH₃]+ |

| 121 | Moderate | C₉H₁₃+ |

| 105 | High | C₈H₉+ |

| 43 | High | [C₃H₇]+ or [CH₃CO]+ |

Experimental Protocol:

Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for the analysis of volatile compounds like this compound.

-

Instrumentation : A gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890A GC with a 5975C inert MSD).

-

Column : A non-polar capillary column, such as a DB-5ms or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness), is typically used for the separation of terpenes.

-

Carrier Gas : Helium or hydrogen at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature : 250 °C.

-

Oven Temperature Program : An initial temperature of 50-60 °C, held for a few minutes, followed by a ramp of 5-10 °C/min to a final temperature of 250-280 °C.

-

Mass Spectrometer Parameters :

-

Ionization Mode : Electron Ionization (EI) at 70 eV.

-

Mass Range : m/z 40-400.

-

Ion Source Temperature : 230 °C.

-

Quadrupole Temperature : 150 °C.

-

Fragmentation Pathway:

The fragmentation of this compound is initiated by the loss of a methyl group ([M-15]+) or a water molecule ([M-18]+). Subsequent cleavages of the side chain and cyclohexene (B86901) ring lead to the formation of the observed fragment ions. The fragmentation pattern is similar to that of the structurally related beta-ionone, with characteristic ions at m/z 179, 161, 121, and 105.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Data Presentation (Predicted for this compound and Experimental for beta-Ionone):

¹H NMR (Predicted for this compound, CDCl₃, 400 MHz)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~4.3 | m | |

| H-3 | ~5.6 | dd | 15.0, 6.0 |

| H-4 | ~6.1 | d | 15.0 |

| H-7 | ~1.6 | s | |

| H-8 | ~1.0 | s | |

| H-9 | ~1.0 | s | |

| H-10 | ~1.4 | m | |

| H-11 | ~1.6 | m | |

| H-12 | ~2.0 | m | |

| H-13 | ~1.2 | d | 6.0 |

¹³C NMR (Predicted for this compound, CDCl₃, 100 MHz)

| Carbon | Predicted Chemical Shift (ppm) |

| C-1 | ~34.0 |

| C-2 | ~68.0 |

| C-3 | ~130.0 |

| C-4 | ~135.0 |

| C-5 | ~136.0 |

| C-6 | ~129.0 |

| C-7 | ~23.0 |

| C-8 | ~28.0 |

| C-9 | ~28.0 |

| C-10 | ~39.0 |

| C-11 | ~33.0 |

| C-12 | ~19.0 |

| C-13 | ~23.0 |

Experimental Protocol:

-

Instrumentation : A 400 MHz or higher field NMR spectrometer (e.g., Bruker Avance series).

-

Solvent : Deuterated chloroform (B151607) (CDCl₃) is a common choice for non-polar compounds like this compound.

-

Sample Preparation : 5-10 mg of the purified compound is dissolved in approximately 0.6-0.7 mL of the deuterated solvent.

-

Internal Standard : Tetramethylsilane (TMS) is typically used as the internal reference (δ 0.00 ppm for ¹H and ¹³C).

-

Acquisition Parameters :

-

¹H NMR : Standard pulse sequences are used with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR : Proton-decoupled spectra are acquired. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.

-

2D NMR : COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) experiments are crucial for unambiguous assignment of all proton and carbon signals.

-

Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals the presence of key functional groups.

Data Presentation:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 | Broad, Strong | O-H stretch (alcohol) |

| ~3020 | Medium | =C-H stretch (alkene) |

| ~2950-2850 | Strong | C-H stretch (alkane) |

| ~1650 | Medium | C=C stretch (alkene) |

| ~1450, ~1370 | Medium | C-H bend (alkane) |

| ~1100 | Strong | C-O stretch (secondary alcohol) |

| ~970 | Strong | =C-H bend (trans-alkene) |

Experimental Protocol:

For a viscous liquid like this compound, Attenuated Total Reflectance (ATR) or a thin film method is suitable for obtaining an IR spectrum.[2]

-

Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer (e.g., PerkinElmer Spectrum Two, Thermo Fisher Nicolet iS5).

-

ATR Method :

-

A small drop of the neat liquid is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).

-

The spectrum is recorded after applying pressure to ensure good contact between the sample and the crystal.

-

The crystal is cleaned with a suitable solvent (e.g., isopropanol (B130326) or acetone) after analysis.

-

-

Thin Film Method :

-

A drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr).

-

The plates are gently pressed together to form a thin film.

-

The assembly is placed in the spectrometer's sample holder for analysis.

-

-

Data Acquisition :

-

Spectra are typically recorded in the range of 4000-400 cm⁻¹.

-

A background spectrum of the empty accessory is recorded and automatically subtracted from the sample spectrum.

-

Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

-

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for obtaining and interpreting the spectroscopic data of a compound like this compound.

References

In Vitro Anticancer Properties of Beta-Ionol: A Technical Guide

Introduction

Beta-ionol (B1630872), a naturally occurring sesquiterpenoid found in various plants, has garnered significant interest in oncological research for its potential anticancer properties.[1] As an end-ring analog of β-carotene, this compound has demonstrated anti-proliferative, anti-metastatic, and apoptosis-inducing capabilities in various cancer cell lines both in vitro and in vivo.[2] This technical guide provides a comprehensive overview of the in vitro screening of this compound for its anticancer effects, detailing its mechanisms of action, experimental protocols, and key findings. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development.

Anticancer Mechanisms of this compound

In vitro studies have elucidated several key mechanisms through which this compound exerts its anticancer effects. These primarily involve the induction of cell cycle arrest and apoptosis, mediated by the modulation of critical signaling pathways.

Inhibition of Cell Proliferation: this compound has been shown to suppress the growth of various cancer cell lines, including those of the prostate, breast, and melanoma.[3][4] This inhibitory effect is concentration-dependent, as demonstrated by the IC50 values across different cell lines.

Induction of Cell Cycle Arrest: A significant aspect of this compound's anticancer activity is its ability to halt the progression of the cell cycle. Studies have shown that this compound can induce a G1 phase arrest in prostate cancer cells (DU145 and PC-3) and breast cancer cells (MCF-7).[5][6][7] At higher concentrations, it can also cause a G2/M arrest in MCF-7 cells.[5][7] This cell cycle arrest is associated with the downregulation of key regulatory proteins.

Induction of Apoptosis: this compound is a potent inducer of apoptosis, or programmed cell death, in cancer cells. This has been observed in human prostate tumor cells and melanoma cells.[3][6] The apoptotic process is triggered through the activation of caspases, a family of proteases that are central to the execution of apoptosis.[3]

Modulation of Signaling Pathways: The anticancer effects of this compound are attributed to its influence on critical signaling pathways involved in tumor progression.[3] It has been shown to downregulate the expression of cyclin-dependent kinases (CDK2 and CDK4) and cyclins (D1, E, and A), which are crucial for cell cycle progression.[5][6][7] While initially hypothesized to act through the inhibition of HMG-CoA reductase, similar to other isoprenoids, studies on MCF-7 breast cancer cells suggest that its anti-proliferative and cell cycle regulatory effects are mediated by other mechanisms.[5][7]

Data Presentation

Table 1: IC50 Values of Beta-Ionone (B89335) in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µmol/L) | Reference |

| DU145 | Prostate Carcinoma | 210 ± 18 | [8] |

| LNCaP | Prostate Carcinoma | 130 ± 24 | [8] |

| PC-3 | Prostate Adenocarcinoma | 130 ± 6 | [8] |

Table 2: Effect of Beta-Ionone on Cell Cycle Progression in DU145 Cells

| Treatment | G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Reference |

| Control | 49.8 ± 3.5 | 31.0 ± 0.8 | 19.2 ± 2.7 | [8] |

| 105 µmol/L β-ionone | 63.8 ± 3.8 | 10.5 ± 2.1 | 25.7 ± 1.9 | [8] |

| 210 µmol/L β-ionone | 67.5 ± 2.9 | 8.7 ± 0.8 | 23.8 ± 2.1 | [8] |

| 315 µmol/L β-ionone | 49.3 ± 4.2 | 9.4 ± 1.1 | 41.3 ± 3.1 | [8] |

Table 3: Molecular Effects of Beta-Ionone on Cancer Cells

| Cell Line | Molecular Target | Effect | Reference |

| MCF-7 | CDK 2, CDK 4 | Inhibition of activity, Decreased expression | [5][7] |

| MCF-7 | Cyclin D1, Cyclin E, Cyclin A | Decreased expression | [5][7] |

| DU145, PC-3 | CDK 4, Cyclin D1 | Downregulation | [6] |

| DU145 | HMG CoA Reductase | Downregulation of protein | [6][8] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Plate cancer cells in 96-well plates at a density of 4 x 10³ to 5 x 10³ cells per well and incubate for 24 hours to allow for attachment.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 0.01, 0.1, 0.5, 1, 5, or 10 µmol/L) and incubate for a specified period (e.g., 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell survival is calculated relative to the untreated control cells.[9]

Apoptosis Assay (Annexin V Staining and Flow Cytometry)

-

Cell Treatment: Treat cancer cells with the desired concentrations of this compound for a specified duration.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and propidium (B1200493) iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[10]

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

-

Cell Treatment and Harvesting: Treat cells with this compound and harvest as described for the apoptosis assay.

-

Fixation: Fix the cells in cold 70% ethanol (B145695) and store at -20°C overnight.

-

Staining: Wash the cells with PBS and resuspend in a solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined by analyzing the DNA histograms.[5][7]

Western Blotting

-

Protein Extraction: Lyse the treated and untreated cells in a suitable lysis buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration using a standard protein assay (e.g., BCA assay).

-

Electrophoresis: Separate equal amounts of protein (25-50 µg) by SDS-PAGE.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk in TBS-T) and then incubate with specific primary antibodies against the target proteins overnight at 4°C. Subsequently, incubate with a horseradish peroxidase-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system. Use β-actin as a loading control to ensure equal protein loading.[11]

Visualizations

Caption: Proposed signaling pathway of this compound's anticancer action.

Caption: General experimental workflow for in vitro anticancer screening.

Conclusion

The in vitro evidence strongly suggests that this compound possesses significant anticancer properties. Its ability to inhibit cell proliferation, induce cell cycle arrest, and trigger apoptosis in various cancer cell lines highlights its potential as a chemopreventive and/or therapeutic agent. The detailed experimental protocols and data presented in this guide offer a framework for further investigation into the anticancer mechanisms of this compound and the development of novel cancer therapies. Future research should focus on elucidating the precise molecular targets of this compound and evaluating its efficacy and safety in preclinical and clinical settings.

References

- 1. This compound, (E)- | C13H22O | CID 5373729 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. β-Ionone and its analogs as promising anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | 22029-76-1 | Benchchem [benchchem.com]

- 4. Synthesis and biological activity of beta-ionone-derived alcohols for cancer chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Geraniol and beta-ionone inhibit proliferation, cell cycle progression, and cyclin-dependent kinase 2 activity in MCF-7 breast cancer cells independent of effects on HMG-CoA reductase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. β-ionone induces cell cycle arrest and apoptosis in human prostate tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. beta-lapachone induces cell cycle arrest and apoptosis in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Growth inhibition and apoptosis induction by alternol in pancreatic carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

The Anti-inflammatory Potential of Beta-Ionol in Cellular Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Inflammation is a critical biological response, but its dysregulation is a key factor in the pathogenesis of numerous chronic diseases. Natural compounds represent a promising reservoir for the discovery of novel anti-inflammatory agents. This technical guide explores the anti-inflammatory potential of beta-ionol (B1630872), a naturally occurring C13-norisoprenoid. Due to a scarcity of direct research on this compound, this paper leverages compelling data from its structurally similar analogs, beta-ionone (B89335) and beta-bisabolol, to build a strong scientific case for its investigation. This guide details the likely molecular mechanisms, provides relevant quantitative data from these analogs, outlines comprehensive experimental protocols for its evaluation, and visualizes key signaling pathways and workflows.

Introduction

The inflammatory cascade is a complex process involving a variety of cellular and molecular mediators. Central to this process are signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which regulate the expression of pro-inflammatory genes.[1] Key inflammatory mediators include nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). The inhibition of these pathways and mediators is a primary strategy in the development of anti-inflammatory therapeutics.

This compound, a volatile organic compound found in various plants, shares structural similarities with beta-ionone and beta-bisabolol, compounds that have demonstrated significant anti-inflammatory properties. This guide synthesizes the existing knowledge on these related compounds to postulate and provide a framework for investigating the anti-inflammatory potential of this compound in cellular models.

Quantitative Data on the Anti-inflammatory Effects of this compound Analogs

The following tables summarize the quantitative data on the anti-inflammatory effects of beta-ionone and beta-bisabolol in lipopolysaccharide (LPS)-stimulated macrophage cell lines. This data serves as a strong indicator of the potential efficacy of this compound.

Table 1: Inhibition of Inflammatory Mediators by Beta-Ionone and Beta-Bisabolol

| Compound | Cell Line | Mediator | Concentration | % Inhibition | Reference |

| β-Ionone | BV2 microglia | NO | 100 µM | Not specified, significant inhibition | [2] |

| β-Ionone | BV2 microglia | PGE2 | 100 µM | Not specified, significant inhibition | [2] |

| β-Ionone | BV2 microglia | TNF-α | 100 µM | Not specified, significant inhibition | [2] |

| β-Bisabolol | RAW 264.7 | NO | 50.0 µg/mL | 55.5% | [3] |

| β-Bisabolol | RAW 264.7 | PGE2 | 50.0 µg/mL | 62.3% | [3] |

| β-Bisabolol | RAW 264.7 | TNF-α | 50.0 µg/mL | 45.3% | [3] |

Table 2: IC50 Values for Inhibition of Nitric Oxide Production

| Compound | Cell Line | IC50 Value | Reference |

| Zingiber ottensii protein extract | RAW 264.7 | 38.6 ± 0.34 µg/mL | [4] |

| 3-hydroxy-2-hydroxymethyl anthraquinone | RAW 264.7 | 1.56 µM | [5] |

| Damnacanthol | RAW 264.7 | 14.80 µM | [5] |

Note: Data for this compound is not currently available. The provided data for related compounds suggests that this compound is likely to exhibit similar inhibitory effects.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the anti-inflammatory potential of this compound.

Cell Culture and Treatment

The RAW 264.7 murine macrophage cell line is a widely used model for studying inflammation.[6]

-

Cell Line: RAW 264.7 (ATCC TIB-71)

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.

-

Treatment Protocol:

-

Seed RAW 264.7 cells in appropriate culture plates and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound (dissolved in a suitable solvent like DMSO, ensuring the final solvent concentration does not induce cytotoxicity) for 1-2 hours.

-

Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for the desired time period (e.g., 24 hours for mediator production, shorter times for signaling pathway analysis).

-

Cytotoxicity Assay (MTT Assay)

It is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.

-

Seed RAW 264.7 cells in a 96-well plate.

-

Treat the cells with various concentrations of this compound for 24 hours.

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.[7]

-

Cell viability is expressed as a percentage of the untreated control.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the accumulation of nitrite (B80452), a stable product of NO, in the cell culture supernatant.[8]

-

Collect cell culture supernatants after treatment.

-

Mix 100 µL of supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubate for 10-15 minutes at room temperature.

-

Measure the absorbance at 540 nm.

-

Calculate the nitrite concentration using a standard curve generated with sodium nitrite.

Pro-inflammatory Cytokine and PGE2 Quantification (ELISA)

The levels of TNF-α, IL-6, and PGE2 in the cell culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

Coat a 96-well plate with the capture antibody overnight.

-

Block the plate with a suitable blocking buffer.

-

Add cell culture supernatants and standards to the wells and incubate.

-

Wash the plate and add the detection antibody.

-

Wash the plate and add a streptavidin-HRP conjugate.

-

Wash the plate and add a substrate solution (e.g., TMB).

-

Stop the reaction and measure the absorbance at 450 nm.[9][10]

-

Calculate cytokine/PGE2 concentrations based on the standard curve.

Western Blot Analysis for Signaling Pathway Proteins

This technique is used to determine the effect of this compound on the phosphorylation of key proteins in the NF-κB and MAPK signaling pathways.[11][12]

-

Lyse the treated cells and determine the protein concentration.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against phosphorylated and total forms of p65, IκBα, ERK, p38, and JNK overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed in this guide.

Figure 1: Simplified NF-κB signaling pathway and the putative inhibitory point of this compound.

Figure 2: Overview of the MAPK signaling pathways and a potential inhibitory target for this compound.

Figure 3: A comprehensive experimental workflow for assessing the anti-inflammatory potential of this compound.

Conclusion and Future Directions

While direct experimental evidence for the anti-inflammatory properties of this compound is currently limited, the substantial data available for its structural analogs, beta-ionone and beta-bisabolol, provides a strong rationale for its investigation. The likely mechanisms of action involve the inhibition of the NF-κB and MAPK signaling pathways, leading to a reduction in the production of key inflammatory mediators. The experimental protocols and visualizations provided in this guide offer a robust framework for researchers to systematically evaluate the anti-inflammatory potential of this compound in cellular models. Future studies should focus on generating specific quantitative data for this compound, confirming its effects on the proposed signaling pathways, and ultimately exploring its therapeutic potential in in vivo models of inflammatory diseases.

References

- 1. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 2. β-Ionone attenuates LPS-induced pro-inflammatory mediators such as NO, PGE2 and TNF-α in BV2 microglial cells via suppression of the NF-κB and MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In Vitro Anti-Inflammatory Activity of Essential Oil and β-Bisabolol Derived from Cotton Gin Trash - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Inhibition of LPS-induced iNOS, COX-2 and inflammatory mediator expression by paeonol through the MAPKs inactivation in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cell culture of RAW264.7 cells [protocols.io]

- 7. researchgate.net [researchgate.net]

- 8. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. ELISA for quantification of tumor necrosis factor alpha (TNF-α) in human serum or plasma. [protocols.io]

- 10. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

Unveiling the Antimicrobial and Antifungal Potential of Beta-Ionone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-ionone (B89335), a cyclic ketone derived from the degradation of carotenoids, is a well-known fragrance and flavor compound found in a variety of essential oils. Beyond its sensory attributes, a growing body of scientific evidence has highlighted its potential as a potent antimicrobial and antifungal agent. This technical guide provides an in-depth overview of the current state of research on the antimicrobial and antifungal effects of beta-ionone, with a focus on quantitative data, experimental methodologies, and mechanisms of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of new antimicrobial therapies.

Data Presentation: Antimicrobial and Antifungal Efficacy of Beta-Ionone

The following tables summarize the available quantitative data on the antimicrobial and antifungal activity of beta-ionone against various microorganisms. It is important to note that much of the available research has focused on beta-ionone, and data specifically for beta-ionol (B1630872) is limited. The terms are sometimes used interchangeably in the literature, and in the absence of specific data for this compound, the findings for beta-ionone are presented as the most relevant available information.

Table 1: Antifungal Activity of Beta-Ionone

| Fungal Species | Assay Type | Concentration/Effect | Source(s) |

| Aspergillus niger | Minimum Inhibitory Concentration (MIC) | 2.5% | [1][2] |

| Aspergillus niger | Minimum Fungicidal Concentration (MFC) | 10% | [1][2] |

| Aspergillus fumigatus | Minimum Inhibitory Concentration (MIC) | Not explicitly quantified in the provided search results, but fungicidal activities were confirmed. | [3] |

| Fusarium solani | Spore Germination Inhibition | 94-100% inhibition at 0.005-0.05% (24h exposure) | [4] |

| Botrytis cinerea | Spore Germination Inhibition | Active, but specific quantitative data not provided in search results. | [4] |

| Verticillium dahliae | Spore Germination Inhibition | Active, but specific quantitative data not provided in search results. | [4] |

Table 2: Antibacterial Activity of Beta-Ionone

| Bacterial Species | Assay Type | Concentration/Effect | Source(s) |

| Staphylococcus aureus | Growth Inhibition | Active, but specific quantitative data (MIC/MBC) not provided in search results. | [4] |

| Streptococcus pyogenes | Growth Inhibition | Active, but specific quantitative data (MIC/MBC) not provided in search results. | [4] |

| Micrococcus luteus | Growth Inhibition | Active, but specific quantitative data (MIC/MBC) not provided in search results. | [4] |

Note: The available literature lacks extensive quantitative data on the antibacterial effects of beta-ionone, such as specific MIC or MBC values for various bacterial strains. The provided information is based on qualitative descriptions of activity.

Experimental Protocols

This section details the methodologies employed in the cited research for evaluating the antimicrobial and antifungal effects of beta-ionone.

Antifungal Susceptibility Testing: Broth Microdilution Method (for Aspergillus niger)

This protocol is based on the methodology described for determining the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of beta-ionone against Aspergillus niger.[1][2]

1. Fungal Strain and Culture Preparation:

-

Organism: Aspergillus niger.

-

Culture Medium: Malt (B15192052) Extract Agar (B569324) (MEA).

-

Incubation: Cultivate the fungal strain at 25°C for 7 days to allow for sufficient sporulation.

-

Spore Suspension Preparation:

-

Harvest spores by scraping the surface of the 7-day old culture in a sterile 0.1% Tween-80 solution.

-

Concentrate the spore suspension by centrifugation at 10,000 x g for 15 minutes at 4°C.

-

Adjust the final spore concentration to 1 x 10^6 spores/mL using a hemacytometer.

-

2. Broth Microdilution Assay:

-

Plate Type: 96-well microtiter plates.

-

Test Compound: Beta-ionone (99% pure).

-

Dilution Series: Prepare serial dilutions of beta-ionone in the malt extract broth. The concentration range should be sufficient to determine the MIC.

-

Inoculation: Inoculate each well with the prepared spore suspension.

-

Incubation: Incubate the microtiter plates under appropriate conditions (e.g., 25°C for a specified period, typically 48-72 hours).

-

MIC Determination: The MIC is defined as the lowest concentration of beta-ionone at which no visible growth of the fungus is observed.

3. Minimum Fungicidal Concentration (MFC) Determination:

-

Following the MIC determination, take an aliquot from the wells showing no visible growth.

-

Plate the aliquots onto fresh MEA plates.

-

Incubate the plates under the same conditions as the initial culture.

-

The MFC is the lowest concentration of beta-ionone that results in no fungal growth on the agar plates.

General Antimicrobial Susceptibility Testing: Disk Diffusion Method

This is a generalized protocol for the agar disk diffusion method, a common technique for screening antimicrobial activity.

1. Bacterial/Fungal Strain and Inoculum Preparation:

-

Organism: Select the desired bacterial or fungal strain.

-

Culture Medium: Use an appropriate solid medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).

-

Inoculum Preparation: Prepare a standardized suspension of the microorganism in a sterile broth or saline solution, adjusting the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL for bacteria).

2. Agar Plate Inoculation:

-

Dip a sterile cotton swab into the standardized inoculum suspension.

-

Rotate the swab against the side of the tube to remove excess liquid.

-

Evenly streak the swab over the entire surface of the agar plate to create a uniform lawn of microbial growth.

3. Application of Test Compound:

-

Impregnate sterile filter paper discs with a known concentration of beta-ionone.

-

Aseptically place the discs onto the surface of the inoculated agar plate.

4. Incubation:

-

Incubate the plates under optimal conditions for the specific microorganism (e.g., 37°C for 24 hours for most bacteria).

5. Zone of Inhibition Measurement:

-

After incubation, measure the diameter of the clear zone around each disc where microbial growth has been inhibited. The size of the zone of inhibition is indicative of the antimicrobial activity.

Mandatory Visualization

Signaling Pathway Diagram

References

- 1. pediatrics.ucsd.edu [pediatrics.ucsd.edu]

- 2. Synthesis of β-ionone derived chalcones as potent antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanism of antifungal activity and therapeutic action of β-ionone on Aspergillus fumigatus keratitis via suppressing LOX1 and JNK/p38 MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [Antifungal and antimicrobial activity of beta-ionone and vitamin A derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

Olfactory properties and fragrance profile of beta-Ionol

An In-depth Technical Guide to the Olfactory Properties and Fragrance Profile of beta-Ionol (B1630872)

Abstract

This technical guide provides a comprehensive overview of the olfactory properties, fragrance profile, and physicochemical characteristics of this compound. It is intended for researchers, scientists, and drug development professionals interested in the molecular and sensory aspects of this important fragrance and flavor ingredient. This document summarizes key quantitative data in structured tables, outlines experimental protocols for sensory analysis, and includes visualizations of relevant biological pathways and experimental workflows.

Introduction to this compound

This compound is a naturally occurring sesquiterpenoid alcohol that is a significant contributor to the aroma of various flowers and fruits.[1] It is valued in the fragrance and flavor industry for its unique and complex scent profile. Chemically, it is an unsaturated alicyclic alcohol. Its molecular structure, characterized by a trimethylcyclohexenyl ring and a butenol (B1619263) side chain, is responsible for its distinct olfactory properties. This compound is used as a fragrance ingredient in a variety of consumer products, including perfumes, cosmetics, and household cleaners.[2] It is also recognized as a flavoring agent in the food industry.[1][3]

Chemical and Physical Properties

The physical and chemical properties of this compound are crucial for its application in various formulations. A summary of these properties is presented in Table 1.

| Property | Value | Reference |

| IUPAC Name | (E)-4-(2,6,6-trimethylcyclohexen-1-yl)but-3-en-2-ol | [1] |

| CAS Number | 22029-76-1 | [1][4][5] |

| Molecular Formula | C13H22O | [1][4][5] |

| Molecular Weight | 194.31 g/mol | [1][4] |

| Physical Description | Clear, colourless liquid | [1] |

| Boiling Point | 107 °C @ 3 mm Hg | [1][3] |

| Density | 0.923 - 0.933 g/cm³ @ 25 °C | [6] |

| Refractive Index | 1.496 - 1.502 @ 20 °C | [6] |

| Flash Point | 93.33 °C (200 °F) | [3][6] |

| Solubility | Soluble in alcohol and oils | [7] |

Olfactory Properties and Fragrance Profile

This compound possesses a multifaceted and appealing aroma that is highly valued in perfumery. Its scent is predominantly floral, with sweet, woody, and fruity undertones.

Odor Description